Product packaging for (R)-8-Chloro-6-methylchroman-4-amine(Cat. No.:)

(R)-8-Chloro-6-methylchroman-4-amine

Cat. No.: B13039362
M. Wt: 197.66 g/mol
InChI Key: YMWFYNANVKWNEW-SECBINFHSA-N
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Description

(R)-8-Chloro-6-methylchroman-4-amine is a chiral chroman amine building block of high interest in medicinal chemistry and pharmaceutical research . With the CAS number 1213592-20-1 and a molecular formula of C10H12ClNO, it offers researchers a specific enantiomer for developing targeted molecular entities . The chroman core structure, featuring a benzopyran ring, is a privileged scaffold in drug discovery. This compound is strictly intended for Research Use Only and is not meant for diagnostic or therapeutic applications. Researchers can leverage this molecule in the synthesis of more complex compounds, studying its mechanism of action in various biological pathways, and exploring its potential as a precursor for active pharmaceutical ingredients (APIs). Proper handling procedures should be consulted prior to use. For specific storage and handling information, refer to the product's Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12ClNO B13039362 (R)-8-Chloro-6-methylchroman-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

(4R)-8-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)8(11)5-6/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

YMWFYNANVKWNEW-SECBINFHSA-N

Isomeric SMILES

CC1=CC2=C(C(=C1)Cl)OCC[C@H]2N

Canonical SMILES

CC1=CC2=C(C(=C1)Cl)OCCC2N

Origin of Product

United States

Iii. Stereochemical Characterization and Absolute Configuration Elucidation of R 8 Chloro 6 Methylchroman 4 Amine

Absolute Configuration Assignment Methodologies

The determination of the absolute stereochemistry—whether the amine group at the C4 position projects in the (R) or (S) configuration—relies on methods that can differentiate between enantiomers.

Single-crystal X-ray diffraction is considered the gold standard for determining the absolute configuration of a chiral molecule. This technique provides an unequivocal three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of every atom. By analyzing the diffraction pattern of a suitable single crystal, the connectivity and stereochemistry can be established without ambiguity.

In cases where the parent compound, such as (R)-8-Chloro-6-methylchroman-4-amine, does not readily form crystals of sufficient quality, the formation of a derivative is a common strategy. nih.gov Reacting the amine with a chiral derivatizing agent can yield diastereomers that may have improved crystallization properties. The crystal structure of such a derivative can also be used to infer the configuration of the original amine. nih.gov Although it is a definitive method, published reports of a single-crystal X-ray structure for this compound were not identified in the surveyed literature.

Technique Principle Application to this compound
Measures the diffraction of X-rays by the ordered atoms in a single crystal.Provides a definitive 3D structure, confirming the (R) configuration.
Anomalous dispersion effects allow for the assignment of absolute, not just relative, stereochemistry.Can distinguish between the (R) and (S) enantiomers directly.
Derivatives can be used if the parent compound fails to crystallize.A salt or amide derivative could be synthesized to facilitate crystal growth. nih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for assigning the absolute configuration of chiral molecules in solution. researchgate.netencyclopedia.pub These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

Electronic Circular Dichroism (ECD) measures the differential absorption of electronic transitions, typically in the UV-Vis range (185-700 nm). encyclopedia.pubnih.gov Enantiomers produce mirror-image ECD spectra. For a given class of compounds, a specific enantiomer (e.g., the R-isomer) will often exhibit a characteristic pattern of positive or negative absorptions, known as Cotton effects, allowing for configurational assignment by comparison with known standards or theoretical calculations. nih.govbeilstein-journals.org

Vibrational Circular Dichroism (VCD) measures the differential absorption of vibrational transitions in the infrared region. nih.gov VCD offers higher spectral resolution than ECD and is exceptionally sensitive to the solution-state conformation of a molecule. ru.nlrsc.org The determination of absolute configuration using VCD typically involves comparing the experimental spectrum to a spectrum predicted by quantum-chemical calculations for a specific enantiomer (e.g., the R-isomer). A match between the experimental and calculated spectra provides strong evidence for that configuration. researchgate.net

Feature Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD)
Spectral Region Infrared (IR)Ultraviolet-Visible (UV-Vis) encyclopedia.pub
Transitions Probed Molecular Vibrations nih.govElectronic Transitions encyclopedia.pub
Key Advantage High sensitivity to molecular conformation in solution; rich spectral detail. ru.nlCan be used to determine enantiopurity and configuration. nih.gov
Method of Assignment Comparison of experimental spectrum with quantum-chemical calculations. researchgate.netComparison with reference compounds or theoretical calculations; empirical rules. nih.govbeilstein-journals.org

While VCD and ECD can help assign the absolute configuration, chiral chromatography is the primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. mdpi.com This technique physically separates the two enantiomers, allowing for their quantification.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used and robust method for separating enantiomers of amines. mdpi.comuma.es The separation is achieved using a column containing a chiral stationary phase (CSP). mdpi.com These CSPs, often based on cellulose (B213188) or amylose (B160209) derivatives, create a chiral environment where the two enantiomers of the analyte exhibit different affinities, leading to different retention times. mdpi.com By integrating the peak areas of the two separated enantiomers in the resulting chromatogram, the enantiomeric excess can be precisely calculated. mdpi.com

Gas Chromatography (GC): For volatile amines or those that can be readily derivatized to become volatile, chiral GC is an effective alternative. gcms.cz Similar to HPLC, the technique uses a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. gcms.cz The differential interaction between the enantiomers and the CSP allows for their separation and quantification.

The determination of enantiomeric excess is crucial in asymmetric synthesis to evaluate the effectiveness of a chiral catalyst or synthetic route.

Parameter Description
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). mdpi.comgcms.cz
Mobile Phase (HPLC) Typically a mixture of alkanes (e.g., hexane, isooctane) and an alcohol modifier (e.g., ethanol, isopropanol).
Stationary Phase Polysaccharide derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for HPLC mdpi.com; cyclodextrin derivatives for GC. gcms.cz
Detection UV-Vis, Circular Dichroism (CD), or Mass Spectrometry (MS). uma.esnih.gov
Output Chromatogram with two separated peaks, one for each enantiomer.
Calculation Enantiomeric Excess (% ee) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Conformational Analysis and Dynamics of the Chroman Ring System

The biological activity and chemical reactivity of this compound are influenced by the conformation of its bicyclic chroman core. The six-membered dihydropyran ring is not planar and preferentially adopts a non-planar conformation to minimize steric and torsional strain.

Typically, the dihydropyran ring in a chromane (B1220400) exists in a half-chair or sofa conformation. nih.gov In these arrangements, the substituents on the ring can occupy either pseudo-axial or pseudo-equatorial positions. For this compound, the C4-amine group can exist in either of these orientations. The thermodynamically preferred conformation will place the bulky amine group in the more stable pseudo-equatorial position to minimize steric clashes with the rest of the ring system. The equilibrium between these conformers is rapid at room temperature, a process known as ring inversion. researchgate.net The presence of the fused, substituted benzene (B151609) ring restricts the conformational flexibility compared to a simple cyclohexane (B81311) ring.

Conformational Feature Description
Dihydropyran Ring Adopts a non-planar half-chair or sofa conformation. nih.gov
C4-Amine Group Orientation Can be in a pseudo-axial or pseudo-equatorial position.
Thermodynamic Preference The pseudo-equatorial conformer is generally favored for steric reasons.
Dynamics The ring can undergo rapid inversion between conformations. researchgate.net

Specific Optical Rotation Studies and Correlation with Stereochemistry

Specific optical rotation is a fundamental physical property of a chiral substance that quantifies the extent to which it rotates the plane of polarized light at a specific wavelength and temperature. nih.gov The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-).

For this compound, the measured specific rotation is a characteristic value for the (R)-enantiomer under defined conditions (concentration, solvent, wavelength). The (S)-enantiomer would exhibit a specific rotation of equal magnitude but opposite sign. While the sign of rotation (+/-) does not have a simple, universal correlation with the (R/S) designation, empirical correlations can be established within a homologous series of compounds. nih.gov

Studies on related 2-substituted chromanes have investigated the relationship between the sign of the specific optical rotation and the helicity (P or M) of the dihydropyran ring. nih.gov Such correlations, however, can be complex and are highly dependent on the nature and position of all substituents on the chromane scaffold. Therefore, while specific optical rotation is an essential tool for characterizing a known enantiomer and for quickly assessing optical purity, it is not typically used as a primary method for the initial assignment of absolute configuration without other corroborating data.

Parameter Definition
Specific Rotation ([α]) The observed angle of optical rotation standardized by concentration and path length.
Significance A characteristic physical constant for a specific enantiomer. The sign (+ or -) indicates the direction of rotation. nih.gov
Correlation The sign of rotation can sometimes be correlated with the absolute configuration within a closely related series of compounds. nih.gov
Utility Quality control, confirmation of identity, and estimation of enantiomeric purity (if the rotation of the pure enantiomer is known).

Iv. Advanced Spectroscopic and Analytical Characterization of R 8 Chloro 6 Methylchroman 4 Amine

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.

For (R)-8-Chloro-6-methylchroman-4-amine, with a molecular formula of C₁₀H₁₂ClNO, the theoretical exact mass can be calculated. This calculated value serves as a benchmark for comparison with experimental HRMS data. The presence of chlorine is particularly notable, as its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature in the mass spectrum, further confirming the presence of this element.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaTheoretical Exact Mass (m/z)
[M+H]⁺C₁₀H₁₃ClNO⁺200.0680
[M+Na]⁺C₁₀H₁₂ClNNaO⁺222.0499

Theoretical values are calculated based on the most abundant isotopes of each element.

An experimental HRMS analysis resulting in a measured m/z value that aligns with the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Insights (e.g., 1D, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can reveal the carbon framework, the number and environment of protons, and the connectivity between atoms.

¹H NMR Spectroscopy: A proton NMR spectrum provides information on the chemical environment and coupling interactions of all hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the aromatic protons, the benzylic proton at C4, the diastereotopic protons of the methylene (B1212753) group at C3, the diastereotopic protons of the methylene group at C2, and the methyl and amine protons. The splitting patterns (multiplicity) of these signals, governed by the J-coupling with neighboring protons, help to establish the connectivity.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. mdpi.com The chroman ring system, with its distinct aliphatic and aromatic carbons, would show a characteristic set of signals. The chemical shifts are influenced by the substituents (chloro, methyl, and amino groups). mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C2-H₂~4.2 - 4.4~65
C3-H₂~1.9 - 2.1~35
C4-H~4.0 - 4.2~50
C4a-~125
C5-H~6.8 - 7.0~118
C6-CH₃~2.2 - 2.4~20
C6-~130
C7-H~7.0 - 7.2~128
C8-~129
C8a-~150
NH₂~1.5 - 2.5 (broad)-

Predicted chemical shifts are estimates based on typical values for similar structural motifs and may vary depending on the solvent and other experimental conditions.

2D NMR Spectroscopy (COSY, HSQC, HMBC):

COSY (Correlation Spectroscopy) would establish the ¹H-¹H coupling correlations, for instance, between the proton at C4 and the protons at C3, and between the C3 and C2 protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR technique is particularly important for confirming the stereochemistry. For this compound, NOESY can show through-space correlations between protons that are in close proximity. For instance, correlations between the C4 proton and specific protons on the chroman ring system would help to confirm its relative orientation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. orgchemboulder.comorgchemboulder.comvscht.czpressbooks.pub The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C-O-C ether linkage, and the C-Cl bond.

Table 3: Expected Characteristic IR Absorption Bands for this compound

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H stretch3400-3250 (two bands)Medium
Primary AmineN-H bend (scissoring)1650-1580Medium
Aromatic C-HC-H stretch3100-3000Medium
Aliphatic C-HC-H stretch3000-2850Medium
Aromatic C=CC=C stretch1600-1450Medium-Weak
EtherC-O-C stretch1260-1000Strong
Alkyl HalideC-Cl stretch850-550Medium

The presence of two distinct N-H stretching bands is a hallmark of a primary amine (R-NH₂), corresponding to the symmetric and asymmetric stretching modes. orgchemboulder.comlibretexts.org The C-N stretching vibration of the aromatic amine would also be expected in the fingerprint region. orgchemboulder.com

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the isolation of this compound and the assessment of its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of the compound. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of water (often with additives like trifluoroacetic acid or formic acid) and an organic solvent like acetonitrile (B52724) or methanol, can effectively separate the target compound from any impurities or starting materials. The purity is determined by the relative area of the main peak in the chromatogram.

Chiral HPLC: To determine the enantiomeric purity (or enantiomeric excess, ee) of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the two enantiomers, leading to their separation. The differential interaction results in different retention times for the (R) and (S) enantiomers, allowing for their quantification. Polysaccharide-based chiral stationary phases are commonly used for the separation of chiral amines. The development of a robust chiral HPLC method is critical for ensuring the stereochemical integrity of the final product.

Gas Chromatography (GC): For volatile compounds, Gas Chromatography, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis. The compound would first need to be derivatized to increase its volatility and thermal stability.

These advanced analytical techniques, when used in concert, provide a comprehensive characterization of this compound, confirming its molecular formula, structural integrity, stereochemistry, and purity.

V. Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of R 8 Chloro 6 Methylchroman 4 Amine Derivatives

Systematic Structural Modifications Around the Chroman-4-amine (B2768764) Core

The biological activity of chroman-4-amine derivatives is highly dependent on the substitution pattern of the scaffold. nih.gov Key areas for modification include the aromatic ring, the C-4 amino group, and the stereocenter at C-4.

Substituents on the aromatic ring of the chroman core play a critical role in modulating biological activity, primarily by influencing electronic properties and steric interactions with target proteins.

For the related chroman-4-one scaffold, studies targeting the enzyme Sirtuin 2 (SIRT2) have shown that electron-withdrawing groups on the aromatic ring are crucial for potent inhibition. nih.govacs.orgnih.gov An investigation into a series of 2-pentylchroman-4-ones revealed that the unsubstituted analog was devoid of inhibitory activity, highlighting the necessity of aromatic substituents. nih.gov The introduction of dihalogenated substituents at the C-6 and C-8 positions significantly enhanced activity. For instance, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor with an IC₅₀ of 1.5 μM. nih.govnih.gov

The nature of these substituents is critical; larger, electron-withdrawing groups at both the C-6 and C-8 positions were found to be favorable for SIRT2 inhibition. nih.govnih.gov While electron-withdrawing properties enhance activity, they are not the sole factor. The 6,8-difluoro derivative was considerably less active than the dichloro or dibromo analogs, suggesting that the size and polarizability of the substituent also contribute significantly to the interaction. nih.gov Further studies indicated that the substituent at the C-6 position has a more substantial impact on activity than the one at C-8. nih.govacs.org In contrast, electron-rich chroman-4-ones, such as the 6,8-dimethyl derivative, were generally less potent inhibitors. nih.gov

In the context of anti-parasitic agents targeting Pteridine Reductase 1 (PTR1), a hydroxyl group at the C-6 position of the chroman-4-one scaffold was found to establish a key hydrogen bond with the NADP⁺ cofactor within the enzyme's active site. nih.gov This highlights how specific substituents can anchor the molecule to its biological target.

ScaffoldPositionSubstituentEffect on ActivityTargetSource
Chroman-4-oneC-6 / C-8NoneLoss of activitySIRT2 nih.gov
Chroman-4-oneC-6 / C-8Large, electron-withdrawing (e.g., -Br, -Cl)Increased potencySIRT2 nih.govnih.gov
Chroman-4-oneC-6 / C-8Electron-donating (e.g., -CH₃)Decreased potencySIRT2 nih.gov
Chroman-4-oneC-6-OHForms key H-bondPTR1 nih.gov
Thiochroman-4-oneC-6Electron-withdrawingEnhanced activityAntifungal mdpi.com

The amino group at the C-4 position is a critical pharmacophoric element, often serving as a hydrogen bond donor or acceptor and providing a site for introducing further diversity. nih.govacs.org Modifications to this group can significantly alter a compound's polarity, basicity, and steric profile, thereby influencing its biological activity.

In studies on 4-chromanone (B43037) derivatives for antituberculosis activity, it was found that small, polar, and hydrophilic groups at the 4-position were favorable. nih.govacs.org For example, the conversion of a 4-keto group to a 4-hydroxyl (-OH) or a 4-oximino (=NOH) group led to more potent antitubercular agents. nih.gov This suggests that these polar groups may function as hydrogen bond donors when interacting with their biological target. nih.govacs.org

For chromone (B188151) derivatives that inhibit the ABCG2 transporter, N-substitution has been shown to be a critical determinant of activity. Methylation of a central amide nitrogen in one series of inhibitors strongly altered the compound's affinity for ABCG2 and its inhibitory function. nih.govacs.org In other work, linking amino acid residues to the chromone core via an amide linkage produced potent and selective BCRP/ABCG2 inhibitors, with a valine-containing derivative showing an IC₅₀ of 50 nM. nih.gov

Research into chiral chromane (B1220400) amines as inhibitors of monoamine oxidase (MAO) has also highlighted the importance of N-substitution. The introduction of a propargyl group on the amine (N-propargylation), a common feature in many MAO inhibitors, is a key modification being explored for this class of compounds. nih.gov

ScaffoldModification at C-4 PositionEffect on ActivityTarget/ActivitySource
4-Chromanone-OH, =NOH (vs. =O)Increased potencyAntituberculosis nih.gov
Chromone-amideN-methylationAltered affinity and inhibitionABCG2 nih.govacs.org
ChromoneN-linked amino acid (Valine)High potency (50 nM IC₅₀)BCRP/ABCG2 nih.gov
Chromane AmineN-propargylationPotential for MAO inhibitionMAO nih.gov

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional shape of a molecule dictates its ability to bind to specific biological targets. mdpi.com For chroman-4-amine derivatives, the chiral center at C-4 means the molecule can exist as (R) and (S) enantiomers, which often exhibit different biological activities.

In some cases, the difference in activity between enantiomers can be modest. For example, in a study of 8-bromo-6-chloro-2-pentylchroman-4-one as a SIRT2 inhibitor, the (-)-enantiomer (IC₅₀ = 1.5 μM) was found to be only slightly more potent than the (+)-enantiomer (IC₅₀ = 4.5 μM). nih.govacs.org However, in other systems, the effect of stereochemistry is much more pronounced.

Recent research on a novel class of chroman-like small-molecule inhibitors of the PD-1/PD-L1 interaction provides a compelling example. nih.gov Molecular dynamics simulations predicted that the (R)-enantiomer would have superior inhibitory activity compared to the (S)-enantiomer. This prediction was subsequently confirmed through bioassays and X-ray crystallography, establishing (R)-C27 as a promising lead compound. nih.gov This demonstrates how a specific stereoisomer can be crucial for optimal target engagement.

Correlations between Molecular Structure and Modulatory Effects on Biological Targets

The systematic modifications of the chroman-4-amine scaffold have led to the identification of derivatives with activity against a range of biological targets. The SAR data allow for clear correlations to be drawn between specific structural features and the modulation of these targets.

SIRT2 Inhibition: For chroman-4-one based SIRT2 inhibitors, a clear SAR has been established. Potent and selective inhibition requires electron-deficient aromatic rings, with large, electron-withdrawing groups at C-6 and C-8 (e.g., Cl, Br) being optimal. nih.govnih.govacs.org The carbonyl group at C-4 is also essential for activity, as any modification leads to a significant loss of potency. acs.org

ABCG2/BCRP Inhibition: The inhibition of the ABCG2 efflux pump by chromone derivatives is highly sensitive to the nature of substituents. Key features for potent inhibition include a p-bromobenzyloxy group at the A-ring and a tryptamine (B22526) unit linked via an amide bond. acs.org Furthermore, N-methylation of the amide linker can abolish activity, while incorporating specific amino acid residues can yield inhibitors with nanomolar potency. acs.orgnih.gov

Antibacterial/Antitubercular Activity: SAR analysis of 4-chromanones revealed that antibacterial activity is enhanced by 2-hydrophobic substituents and a hydrogen bond donor/acceptor group at the C-4 position. nih.govnih.govresearchgate.net For antitubercular activity specifically, small, polar groups like hydroxyl or oximino at C-4 are more favorable than the corresponding ketone. nih.gov

Monoamine Oxidase (MAO) Inhibition: Chromone-based scaffolds have been developed as selective MAO-B inhibitors. nih.govnih.govsemanticscholar.org Activity is influenced by substituents on the chromone ring, with groups at C-7 showing favorable effects. The linkage between the chromone core and other pharmacophoric elements (like an iron-chelating hydroxypyridinone moiety) is also critical, with C-N linkers proving more potent than amide linkers. nih.gov

Pteridine Reductase 1 (PTR1) Inhibition: Crystal structures of chroman-4-ones bound to PTR1 reveal the specific interactions driving inhibition. A hydroxyl group at C-6 forms hydrogen bonds with the NADP⁺ cofactor and Ser95, while the C-4 carbonyl H-bonds with Arg14. nih.gov The chroman-4-one moiety itself is involved in a π-sandwich interaction with Phe97 and the nicotinamide (B372718) of NADP⁺. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies Based on SAR Data

The accumulated SAR and SPR data provide a foundation for rational drug design, including the development of pharmacophore models and the implementation of lead optimization strategies. depositolegale.itnumberanalytics.com A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

Based on the SAR data for (R)-8-Chloro-6-methylchroman-4-amine and its analogs, a pharmacophore model would likely include:

A hydrogen bond donor feature corresponding to the C-4 amine.

A specific stereochemical constraint for the (R)-configuration at C-4.

An aromatic ring feature for the benzene (B151609) portion of the chroman core.

Defined volumes for substituents at the C-6 and C-8 positions, likely favoring electron-withdrawing groups.

A hydrophobic region corresponding to the C-2 position.

This model serves as a powerful tool for virtual screening of compound libraries to identify new hits with diverse core structures but similar pharmacophoric features. nih.gov It also guides lead optimization, which aims to improve the potency, selectivity, and pharmacokinetic properties of a lead compound. youtube.com Common optimization strategies that could be applied to this scaffold include:

Bioisosteric Replacement: Replacing the C-6 methyl group or C-8 chloro group with other functional groups of similar size and electronic character to fine-tune activity and properties.

Scaffold Hopping: Replacing the chroman core with a different heterocyclic system while maintaining the key pharmacophoric elements in the correct spatial orientation. acs.org

Conformational Constraint: Introducing structural modifications, such as additional rings, to lock the molecule in its bioactive conformation, a strategy that successfully led to potent chroman-like PD-L1 inhibitors. nih.gov

Structure-Based Design: Using crystal structures of ligand-target complexes (like those available for PTR1) to design new analogs that make more optimal interactions with the binding site. nih.gov

By integrating these computational and medicinal chemistry strategies, the SAR data derived from this compound can be leveraged to develop novel and improved therapeutic agents. depositolegale.it

Vi. Computational Chemistry and Molecular Modeling Studies of R 8 Chloro 6 Methylchroman 4 Amine

Quantum Chemical Calculations (e.g., DFT for Electronic Structure, Reaction Mechanisms, Energy Profiles)

There are no specific quantum chemical calculations, such as Density Functional Theory (DFT), reported in the scientific literature for (R)-8-Chloro-6-methylchroman-4-amine. Such studies would be instrumental in understanding the molecule's electronic properties, including the distribution of electron density, the energies of its molecular orbitals (HOMO and LUMO), and its electrostatic potential surface. This information provides insights into the molecule's reactivity, stability, and potential interaction sites.

Molecular Docking Studies with Identified Biological Targets

No molecular docking studies for this compound have been published. This type of analysis is crucial for predicting how a molecule might bind to a specific biological target, such as a protein or enzyme. The process involves computationally placing the ligand (this compound) into the binding site of a receptor to determine the preferred binding orientation and affinity. The absence of such studies means its potential biological targets and binding interactions have not been computationally elucidated.

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interactions and Conformational Sampling

There is no available research on molecular dynamics (MD) simulations involving this compound. MD simulations provide a dynamic view of the ligand-receptor complex over time, offering a deeper understanding of the stability of the interaction, the conformational changes that may occur upon binding, and the key residues involved in maintaining the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment

No Quantitative Structure-Activity Relationship (QSAR) models specific to this compound or a closely related series of chroman-4-amines have been found in the reviewed literature. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a QSAR model would require a dataset of structurally similar compounds with measured biological activities, which is not currently available for this specific chemical class.

Vii. Preclinical Pharmacological and Mechanistic Biological Investigations of R 8 Chloro 6 Methylchroman 4 Amine

In Vitro Target Identification and Validation

Enzyme Inhibition Studies (e.g., Sirtuin 2 (SIRT2), Monoamine Oxidases (MAO), Cholinesterases)

Sirtuin 2 (SIRT2) Inhibition: The chroman-4-one skeleton is recognized as a promising scaffold for the development of Sirtuin 2 (SIRT2) inhibitors. nih.govacs.org SIRT2 is a NAD+-dependent deacetylase involved in various cellular processes, including cell cycle regulation and neurodegenerative diseases. nih.govnih.gov Research on a series of substituted chroman-4-one derivatives has shown that these compounds can be potent and selective SIRT2 inhibitors. nih.govacs.org

Table 1: SIRT2 Inhibition by Substituted Chroman-4-one Derivatives

Compound Substituents SIRT2 IC50 (μM) Selectivity over SIRT1 & SIRT3 Reference
6,8-dibromo-2-pentylchroman-4-one 6-Br, 8-Br, 2-pentyl 1.5 High nih.govacs.org
8-bromo-6-chloro-2-pentylchroman-4-one 6-Cl, 8-Br, 2-pentyl 4.5 High nih.gov
6,8-dichloro-2-pentylchroman-4-one 6-Cl, 8-Cl, 2-pentyl 10.6 High acs.org

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters and are important targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. rsc.org The chromone (B188151) and chroman scaffolds have been investigated for their MAO inhibitory potential. rsc.orgfrontiersin.orgnih.govnih.gov

Cholinesterase Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are used in the management of Alzheimer's disease to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov The chromenone and chroman frameworks have been explored for the development of cholinesterase inhibitors. nih.govnih.gov

Research on chromenone-based derivatives has led to the identification of compounds with potent dual inhibitory activity against both AChE and BChE. nih.gov In one study, a derivative showed an IC50 of 0.15 µM for AChE and 0.09 µM for BChE. nih.gov Another study on amino-7,8-dihydro-4H-chromenone derivatives also identified potent cholinesterase inhibitors, with some derivatives showing IC50 values in the sub-micromolar range for BChE. nih.gov A study on gem-dimethyl-chroman-4-amine compounds found selective inhibition of BChE, with an 8-methoxy substituted derivative showing an IC50 of 7.6 μM. core.ac.uk The 6-methyl substituted analog in that series had a more moderate IC50 of 52 μM. core.ac.uk These findings suggest that (R)-8-Chloro-6-methylchroman-4-amine, as a chroman-4-amine (B2768764) derivative, could potentially interact with cholinesterases.

Receptor Binding and Functional Assays (e.g., Somatostatin (B550006) Receptors, Serotonin (B10506) 5-HT2C/5-HT7 Receptors)

Somatostatin Receptors: Somatostatin receptors (SSTRs) are G-protein coupled receptors that are targets for the treatment of various diseases, including neuroendocrine tumors. nih.govnih.govmdpi.comfrontiersin.orgjohnshopkins.edu The chroman-4-one and chromone ring systems have been used as scaffolds to design somatostatin β-turn mimetics. nih.gov In a proof-of-concept study, derivatives with side chains mimicking the crucial Trp8 and Lys9 residues of somatostatin were synthesized and showed Ki values in the low micromolar range for the sst2 and sst4 receptors. nih.gov This indicates that the chroman scaffold can be adapted to interact with somatostatin receptors. The specific binding affinity of this compound for these receptors would depend on how its substituents interact with the receptor binding pocket.

Serotonin 5-HT2C/5-HT7 Receptors: The serotonin 5-HT2C receptor is a target for the treatment of obesity. researchgate.netnih.gov The compound lorcaserin (B1675133), (1R)-8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a selective 5-HT2C receptor agonist. researchgate.netnih.gov Although lorcaserin has a different core structure (a benzazepine), it shares the (R)-chirality, an 8-chloro substituent, and a methyl group with this compound. This structural similarity, particularly the 8-chloro substitution, might suggest a potential for interaction with the 5-HT2C receptor. Lorcaserin has a pEC50 of 8.1 for the 5-HT2C receptor in a functional assay. researchgate.net

The serotonin 5-HT7 receptor is implicated in various central nervous system disorders. mdpi.com While there is extensive research on 5-HT7 receptor ligands, no direct studies on this compound have been identified. The affinity and functional activity at this receptor would be highly dependent on the specific structural features of the compound.

Modulation of Specific Cellular Signaling Pathways

The potential for this compound to modulate specific cellular signaling pathways is linked to its potential targets. If it acts as a SIRT2 inhibitor, it could lead to the hyperacetylation of SIRT2 substrates like α-tubulin, impacting microtubule dynamics and cell cycle progression. nih.gov Inhibition of SIRT2 has also been linked to effects on cancer cell proliferation. acs.org

Should the compound interact with serotonin receptors, it could modulate downstream signaling cascades. For example, activation of 5-HT2A receptors, which are related to 5-HT2C receptors, can enhance spontaneous inhibitory and excitatory postsynaptic currents in pyramidal neurons. nih.gov 5-HT7 receptor activation is known to be positively coupled to adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). nih.gov

Cellular Mechanism of Action Studies (e.g., protein acetylation, cellular uptake, cell cycle effects in research models)

Protein Acetylation: As a potential SIRT2 inhibitor, this compound could increase the acetylation of cellular proteins. A primary substrate of SIRT2 is α-tubulin, and its acetylation at Lysine-40 is a key post-translational modification influencing microtubule stability and function. mdpi.com Increased tubulin acetylation is a common downstream marker of SIRT2 inhibition.

Cellular Uptake: The cellular uptake mechanisms for this compound have not been specifically studied. The uptake of small molecules is influenced by factors such as lipophilicity, charge, and size. The presence of an amine group suggests that the compound will be protonated at physiological pH, which could influence its membrane permeability and potential interactions with transporters.

Cell Cycle Effects: The potential effects of this compound on the cell cycle could be mediated through several mechanisms. Inhibition of SIRT2 can lead to cell cycle arrest. nih.gov Additionally, studies on other chroman-4-one derivatives, such as 3-methylidenechroman-4-ones, have demonstrated cytotoxic effects on cancer cell lines and the induction of apoptosis. nih.gov

In Vitro Biological Efficacy in Mechanistic Cell-Based Assays (e.g., specific enzymatic assays, reporter gene assays)

Specific data from in vitro biological efficacy assays for this compound are not available in the public domain. To fully characterize the compound, a battery of cell-based assays would be necessary. These could include:

Enzymatic assays: To confirm and quantify the inhibitory activity against purified SIRT2, MAO-A, MAO-B, AChE, and BChE.

Reporter gene assays: To determine the functional activity (agonist or antagonist) at serotonin and somatostatin receptors. These assays typically use a reporter gene, such as luciferase or β-galactosidase, linked to a response element that is activated by receptor signaling.

Cell proliferation assays: To assess the cytotoxic or anti-proliferative effects in various cell lines, particularly cancer cells, given the known anti-cancer properties of some chroman-4-one derivatives. nih.govresearchgate.net

Western blotting: To measure changes in protein levels or post-translational modifications, such as tubulin acetylation, as a result of compound treatment.

Preclinical In Vivo Mechanistic Studies in Animal Models (focused on pharmacodynamics and target engagement)

There are no published preclinical in vivo mechanistic studies for this compound. Such studies would be crucial to understand the compound's pharmacodynamic effects and to confirm target engagement in a living organism. These studies might involve:

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: To establish the relationship between the concentration of the compound in the body over time and its pharmacological effect.

Target engagement biomarkers: Measuring downstream markers of target activity in animal tissues after administration of the compound. For example, if SIRT2 is a target, levels of acetylated α-tubulin could be measured in brain tissue.

Behavioral models: If the compound shows significant activity at CNS targets like serotonin or MAOs, its effects could be evaluated in animal models of depression, anxiety, or cognitive function.

Tumor xenograft models: If the compound demonstrates in vitro anti-cancer activity, its efficacy could be tested in mice bearing human tumor xenografts. nih.gov

Viii. Future Research Directions and Translational Potential Non Clinical

Design and Synthesis of Next-Generation (R)-8-Chloro-6-methylchroman-4-amine Analogues

The rational design of next-generation analogues of this compound is a critical step toward optimizing its pharmacological profile. Structure-activity relationship (SAR) studies on related chroman-4-one scaffolds have demonstrated that substitutions at various positions can significantly influence biological activity. nih.govnih.gov For instance, research on SIRT2 inhibitors showed that larger, electron-withdrawing groups at the 6- and 8-positions were favorable for potency. nih.govacs.org

Future synthetic strategies will focus on creating a library of analogues by modifying three key regions of the parent molecule: the aromatic ring, the C-4 amine, and the chroman core itself.

Aromatic Ring Modifications: The existing chloro and methyl groups can be systematically replaced with other substituents to probe the effects of electronics and sterics. Introducing different halogens (e.g., fluorine, bromine), alkyl chains, or alkoxy groups could modulate target affinity and pharmacokinetic properties.

C-4 Amine Derivatization: The primary amine at the C-4 position is a key site for modification. Acylation, alkylation, or formation of Schiff bases can lead to compounds with altered polarity and hydrogen bonding capabilities, potentially enhancing target engagement.

Scaffold Hopping and Core Refinement: While maintaining the chroman core, subtle changes such as introducing substituents on the dihydropyran ring or exploring related heterocyclic systems like chromenes could yield novel compounds. nih.gov

Synthetic approaches would leverage established and modern methodologies. Efficient, one-pot, multi-component reactions are attractive for rapidly generating diverse libraries of chromene derivatives. nih.govresearchgate.net For chroman-4-one precursors, methods like base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition, sometimes enhanced by microwave irradiation, have proven effective. nih.govacs.org

Table 1: Proposed Analogues of this compound and Design Rationale

Analogue Class Modification Example Design Rationale Potential Synthetic Route
Aromatic Ring Variants(R)-6,8-Dichloro-chroman-4-amineEnhance electron-withdrawing character to potentially increase potency, based on SAR of related inhibitors. nih.govCyclization of appropriately substituted phenoxypropanoic acids. researchgate.net
Aromatic Ring Variants(R)-8-Chloro-6-methoxy-chroman-4-amineIntroduce an electron-donating group to alter target interaction and metabolic stability.Multi-step synthesis starting from substituted 2'-hydroxyacetophenones. nih.gov
C-4 Amine DerivativesN-((R)-8-Chloro-6-methylchroman-4-yl)acetamideModify polarity and hydrogen bonding potential to improve cell permeability and target binding.Acylation of the parent amine with acetyl chloride.
C-4 Amine Derivatives(R)-8-Chloro-6-methyl-N-propylchroman-4-amineIntroduce a small alkyl group to explore the steric tolerance of the target's binding pocket.Reductive amination of the corresponding chroman-4-one.

Exploration of Novel Biological Targets and Therapeutic Areas

The chroman chemical family exhibits a vast range of pharmacological activities, suggesting numerous potential therapeutic avenues for this compound and its future analogues. nih.govnih.gov While the specific targets of this compound are not yet defined, research on related structures provides a roadmap for investigation.

Known biological activities of chroman derivatives include:

Anticancer: Various chroman and chromene derivatives have demonstrated cytotoxic effects against human cancer cell lines, including breast cancer. researchgate.netnih.govnih.gov Some act as apoptosis inducers. nih.gov

Anti-inflammatory: The chromene scaffold is associated with anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Antimicrobial: Chromene derivatives have shown significant activity against a range of bacterial and fungal pathogens. nih.gov

Enzyme Inhibition: Substituted chroman-4-ones have been identified as potent and highly selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and aging. nih.govacs.org

Antidiabetic: Certain chromanone-containing compounds have shown potential in treating diabetes through the inhibition of receptors and enzymes like α-glucosidase. nih.gov

Future research should involve broad-based screening of this compound against panels of kinases, proteases, and other enzymes implicated in these disease areas. Identifying a primary biological target will be a pivotal moment, enabling more focused drug development efforts.

Table 2: Potential Therapeutic Areas for this compound Based on Scaffold Activity

Therapeutic Area Potential Biological Target(s) Supporting Evidence from Related Compounds
OncologyTubulin, Protein Kinases, SirtuinsChromene derivatives reported as potent inducers of apoptosis via tubulin inhibition. nih.gov Chroman-based drugs like Ormeloxifene have been developed for cancer. nih.gov
Inflammatory DisordersCyclooxygenase-2 (COX-2), TNF-αIn silico and in vitro studies show anti-inflammatory potential of 4H-chromene derivatives. nih.govresearchgate.net
Neurodegenerative DiseasesSirtuin 2 (SIRT2), AcetylcholinesteraseChroman-4-one derivatives are potent and selective SIRT2 inhibitors. nih.gov Other chromanones show anti-acetylcholinesterase activity. nih.gov
Infectious DiseasesBacterial or Fungal EnzymesChromene derivatives exhibit potent antimicrobial activity with low minimum inhibitory concentrations (MIC). nih.gov
Metabolic Disordersα-Glucosidase, PPAR-γNatural and synthetic chromanones show antidiabetic potential via inhibition of key metabolic enzymes and receptors. nih.gov

Integration of Advanced Experimental and Computational Approaches for Drug Discovery

A modern drug discovery campaign for this compound must integrate computational and advanced experimental techniques to accelerate progress and reduce costs. In silico methods are invaluable for prioritizing synthetic targets and understanding molecular interactions. researchgate.netnih.gov

A potential integrated workflow would include:

In Silico Screening and Docking: Molecular docking studies can be used to predict the binding affinity of proposed analogues against hypothesized biological targets (e.g., the active site of SIRT2 or COX-2). nih.govsemanticscholar.org This allows for the pre-selection of the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and tested, QSAR models can be built to correlate chemical structures with biological activity. nih.gov These models can then predict the activity of new, unsynthesized compounds, further guiding the design process.

Advanced Synthesis and Purification: The synthesis of prioritized compounds can be optimized using techniques like microwave-assisted organic synthesis to reduce reaction times and improve yields. nih.gov Purification and characterization would rely on modern chromatographic (e.g., HPLC) and spectroscopic (e.g., NMR, Mass Spectrometry) methods. nih.gov

High-Throughput Screening (HTS): Experimental validation of biological activity can be performed using HTS assays, allowing for the rapid testing of the synthesized library against the target of interest.

Table 3: Integrated Workflow for the Discovery of Novel Chroman-4-amine (B2768764) Analogues

Phase Technique Objective Example from Literature
1. Design Molecular DockingPredict binding modes and affinities of virtual compounds to a target protein.Docking of chromene derivatives against the COX-2 receptor. researchgate.net
1. Design QSAR AnalysisDevelop a statistical model linking structural features to biological activity to guide analogue design.QSAR performed for chromene derivatives to analyze antimicrobial activity. nih.gov
2. Synthesis Microwave-Assisted SynthesisAccelerate chemical reactions for the efficient production of chroman-4-one precursors.Synthesis of chroman-4-ones using microwave irradiation. nih.gov
3. Testing In Vitro Enzyme/Cell AssaysDetermine the biological activity (e.g., IC₅₀) of synthesized compounds.Sulforhodamine B assay used to test anticancer activity of chroman derivatives on MCF-7 cells. nih.gov
4. Optimization Iterative RedesignUse experimental data to refine computational models and design the next generation of analogues.Iterative process of synthesis and testing is standard in medicinal chemistry. nih.gov

Potential as Chemical Probes for Fundamental Biological Research

Beyond direct therapeutic potential, highly potent and selective analogues of this compound could serve as valuable chemical probes. A chemical probe is a small molecule used to study and manipulate a biological system, typically by engaging a specific protein target.

Should an analogue be developed with high affinity and specificity for a single target, such as a particular sirtuin or kinase, it could be used to:

Elucidate Biological Pathways: By selectively inhibiting its target, the probe would allow researchers to investigate the downstream cellular consequences, helping to map the protein's role in complex signaling networks.

Validate New Drug Targets: The ability of a selective probe to produce a desired physiological effect in cell or animal models provides strong validation for its protein target as a viable point of intervention for disease.

Develop Diagnostic Tools: A probe could be modified with a fluorescent tag or a radioactive isotope to enable visualization and quantification of its target protein in tissues, potentially aiding in diagnostics.

The development of chroman-4-one derivatives as selective SIRT2 inhibitors is a prime example of this potential. nih.govacs.org A similarly selective analogue derived from this compound could become an indispensable tool for academic and industrial researchers exploring the fundamental biology of its specific molecular target.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.